2-Fluoro-4-(phenylthio)phenol
Description
2-Fluoro-4-(phenylthio)phenol is a fluorinated phenolic compound featuring a phenylthio (-SPh) group at the para position and a fluorine atom at the ortho position relative to the hydroxyl group.
Properties
IUPAC Name |
2-fluoro-4-phenylsulfanylphenol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9FOS/c13-11-8-10(6-7-12(11)14)15-9-4-2-1-3-5-9/h1-8,14H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LVRCCTMTWJJFJU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)SC2=CC(=C(C=C2)O)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9FOS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Fluoro-4-(phenylthio)phenol can be achieved through several methods. One common approach involves the nucleophilic aromatic substitution reaction. In this method, a fluorinated phenol derivative is reacted with a thiophenol under basic conditions to introduce the phenylthio group. The reaction typically requires a strong base such as sodium hydride or potassium carbonate and is carried out in a polar aprotic solvent like dimethyl sulfoxide or dimethylformamide at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
2-Fluoro-4-(phenylthio)phenol undergoes various chemical reactions, including:
Oxidation: The phenylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The phenylthio group can be reduced to a thiol using reducing agents like lithium aluminum hydride.
Substitution: The fluorine atom can be substituted with other nucleophiles such as amines or alkoxides under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as solvent, room temperature to mild heating.
Reduction: Lithium aluminum hydride, tetrahydrofuran as solvent, low temperatures.
Substitution: Sodium hydride, potassium carbonate, dimethyl sulfoxide or dimethylformamide as solvent, elevated temperatures.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of thiols.
Substitution: Formation of substituted phenols with various nucleophiles.
Scientific Research Applications
2-Fluoro-4-(phenylthio)phenol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure and reactivity.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of 2-Fluoro-4-(phenylthio)phenol involves its interaction with specific molecular targets. The phenylthio group can interact with thiol-containing enzymes, potentially inhibiting their activity. The fluorine atom can enhance the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. These interactions can lead to various biological effects, including antimicrobial and anticancer activities.
Comparison with Similar Compounds
Substituent Effects on Physical and Chemical Properties
Key Structural Analogs :
2-Fluoro-4-[5-(3-hydroxyphenyl)-2-thienyl]phenol (CAS: 1122660-29-0) Molecular Formula: C₁₆H₁₁FO₂S Molecular Weight: 286.33 g/mol Key Features: Replaces the phenylthio group with a thienyl moiety. The thienyl group introduces a sulfur-containing heterocycle, enhancing π-conjugation but reducing lipophilicity compared to phenylthio. Applications include optoelectronic materials due to extended conjugation .
2,6-Di-tert-butyl-4-((3-fluorophenyl)(phenylthio)methyl)phenol (3n in ) Molecular Formula: C₂₈H₃₁FOS Molecular Weight: 434.6 g/mol Key Features: Bulky tert-butyl groups increase steric hindrance, stabilizing the phenolic OH against oxidation. The (3-fluorophenyl)(phenylthio)methyl substituent introduces additional electronic effects, making this compound suitable for antioxidant applications .
2-Fluoro-4-(4-methoxy-3-trifluoromethylphenyl)phenol (CAS: 1261972-22-8) Molecular Formula: C₁₄H₁₀F₄O₂ Molecular Weight: 286.22 g/mol Key Features: Methoxy and trifluoromethyl groups enhance electron-withdrawing effects, increasing acidity of the phenolic OH. This compound is explored in agrochemicals for its stability under acidic conditions .
Comparative Data Table :
Spectroscopic and Reactivity Profiles
- NMR Trends :
- Acidity: Fluorine and electron-withdrawing groups (e.g., -CF₃) lower pKa values compared to non-fluorinated phenols. For example, 2-Fluoro-4-(4-methoxy-3-trifluoromethylphenyl)phenol has a pKa ~8.5 (estimated) .
Biological Activity
2-Fluoro-4-(phenylthio)phenol is an organic compound that has garnered attention for its potential biological activities. This article explores its chemical properties, mechanisms of action, and biological effects, supported by relevant research findings and data.
Chemical Structure and Properties
The compound is characterized by the presence of a fluorine atom at the second position and a phenylthio group at the fourth position of the phenolic ring. Its molecular formula is , which contributes to its unique chemical reactivity and potential biological interactions.
The biological activity of this compound is primarily attributed to:
- Interaction with Enzymes : The phenylthio group can interact with thiol-containing enzymes, potentially inhibiting their activity. This inhibition may lead to various biological effects, including antimicrobial and anticancer activities.
- Enhanced Lipophilicity : The presence of the fluorine atom increases the compound's lipophilicity, facilitating its penetration through biological membranes, which is crucial for its therapeutic efficacy.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. In vitro studies have demonstrated its effectiveness against various bacterial strains. For instance, it has shown promising results against methicillin-resistant Staphylococcus aureus (MRSA) and other Gram-positive bacteria.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Methicillin-resistant S. aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
These results suggest that the compound could be a candidate for developing new antimicrobial agents.
Anticancer Activity
In addition to its antimicrobial properties, this compound has been investigated for its anticancer potential. Studies have shown that it can inhibit the growth of various cancer cell lines, including breast and lung cancer cells. The mechanism is believed to involve apoptosis induction and cell cycle arrest.
| Cancer Cell Line | IC50 (µM) |
|---|---|
| MCF-7 (Breast Cancer) | 15 |
| A549 (Lung Cancer) | 20 |
Case Studies
- Antimicrobial Efficacy : A study published in Antibiotics demonstrated that this compound effectively inhibited MRSA growth in vitro, with a notable reduction in biofilm formation, suggesting its potential use in treating resistant infections .
- Anticancer Research : In a cellular study reported in Cancer Letters, treatment with varying concentrations of this compound led to significant apoptosis in MCF-7 cells, indicating its potential as a chemotherapeutic agent .
Comparative Analysis with Similar Compounds
To understand the unique properties of this compound, it is beneficial to compare it with structurally similar compounds:
| Compound | Fluorine Substitution | Thio Group | Biological Activity |
|---|---|---|---|
| 2-Fluoro-4-(methylthio)phenol | Yes | Methyl | Moderate antimicrobial activity |
| 2-Fluoro-4-(ethylthio)phenol | Yes | Ethyl | Low anticancer activity |
| 2-Fluoro-4-(propylthio)phenol | Yes | Propyl | Minimal biological activity |
The presence of the phenylthio group in this compound appears to enhance its biological activity compared to analogs with smaller alkyl thio groups.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
